4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
Overview
Description
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole is an organic compound that features an oxirane (epoxide) group attached to a phenyl ring, which is further connected to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole typically involves the following steps:
Formation of the Epoxide Group: The oxirane group can be introduced through the reaction of an appropriate phenol derivative with an epoxide precursor under basic conditions.
Attachment to the Phenyl Ring: The phenyl ring with the oxirane group is then reacted with a thiadiazole precursor under suitable conditions to form the final compound. This step may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the oxirane group, leading to the formation of different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane group can yield diols, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole involves its interaction with molecular targets through its functional groups. The oxirane group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The thiadiazole ring can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: This compound also features an oxirane group attached to a phenyl ring but differs in its additional functional groups.
Reaction products of m-phenylenebis (methylamine) with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane: This compound has a similar oxirane-phenyl structure but includes additional amine groups.
Uniqueness
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar oxirane-phenyl frameworks, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)phenyl]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-3-9(14-5-10-6-15-10)4-2-8(1)11-7-16-13-12-11/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGKGOCYSZEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CSN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371836 | |
Record name | 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59834-07-0 | |
Record name | 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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